

Spectroscopic Analysis of N-Phthaloyl-Lglutamic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	N-Phthaloyl-L-glutamic acid	
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Introduction

N-Phthaloyl-L-glutamic acid is a derivative of L-glutamic acid where the amino group is protected by a phthaloyl group. This modification is crucial in peptide synthesis and other areas of medicinal chemistry, preventing the amino group from participating in unwanted side reactions. Accurate structural confirmation and purity assessment of this compound are paramount for its application in research and drug development. This document provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize N-Phthaloyl-L-glutamic acid.

Data Presentation

The following tables summarize the quantitative spectroscopic data for **N-PhthaloyI-L-glutamic acid**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent/Frequ ency
12.03	Broad Signal	2H	Carboxylic Acid (-COOH)	DMSO-d ₆ / 600 MHz
7.85 - 7.93	Multiplet	4H	Aromatic (Phthaloyl)	DMSO-d ₆ / 600 MHz
5.31	Singlet	1H	α-СН	DMSO-d ₆ / 600 MHz
2.71	Multiplet	2H	y-CH₂	DMSO-d ₆ / 600 MHz
2.32	Triplet	2H	β-CH ₂	DMSO-d ₆ / 600 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Solvent/Frequency
180.5	Carboxylic Acid Carbon	DMSO / 150 MHz
177.1	Carboxylic Acid Carbon	DMSO / 150 MHz
158.9	Phthaloyl Carbonyl Carbon	DMSO / 150 MHz
137.2	Aromatic Carbon	DMSO / 150 MHz
129.5	Aromatic Carbon	DMSO / 150 MHz
117.8	Aromatic Carbon	DMSO / 150 MHz
56.5	α-Carbon	DMSO / 150 MHz
41.4	y-Carbon	DMSO / 150 MHz
32.3	β-Carbon	DMSO / 150 MHz

Table 3: Mass Spectrometry (MS) Data



m/z Value	Ion Type	Technique
300.0472	[M+Na] ⁺	HRMS (ESI+)
277.0586	[M]	Monoisotopic Mass (Computed)

Table 4: Infrared (IR) Spectroscopy Data

While specific peak values for **N-Phthaloyl-L-glutamic acid** are not detailed in the available literature, the technique is consistently used for characterization. The expected characteristic absorptions would include:

- ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid groups.
- ~1775 cm⁻¹ and ~1710 cm⁻¹: Symmetric and asymmetric C=O stretching of the phthalimide group.
- ~1700 cm⁻¹: C=O stretch of the carboxylic acid groups.
- ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

Experimental Protocols

The data presented in this guide were obtained through established analytical chemistry protocols.

2.1 Synthesis of N-Phthaloyl-L-glutamic Acid

The compound is typically synthesized via the condensation reaction of one equimolar equivalent of L-glutamic acid with one equimolar equivalent of phthalic anhydride.[1] The reaction is carried out in a solution of acetic acid.[1]

2.2 NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 600 MHz or 400 MHz spectrometer.[2] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.



2.3 Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source in positive ion mode (ESI+).[3] This technique provides highly accurate mass-to-charge ratio (m/z) data, enabling the confirmation of the elemental composition.[3]

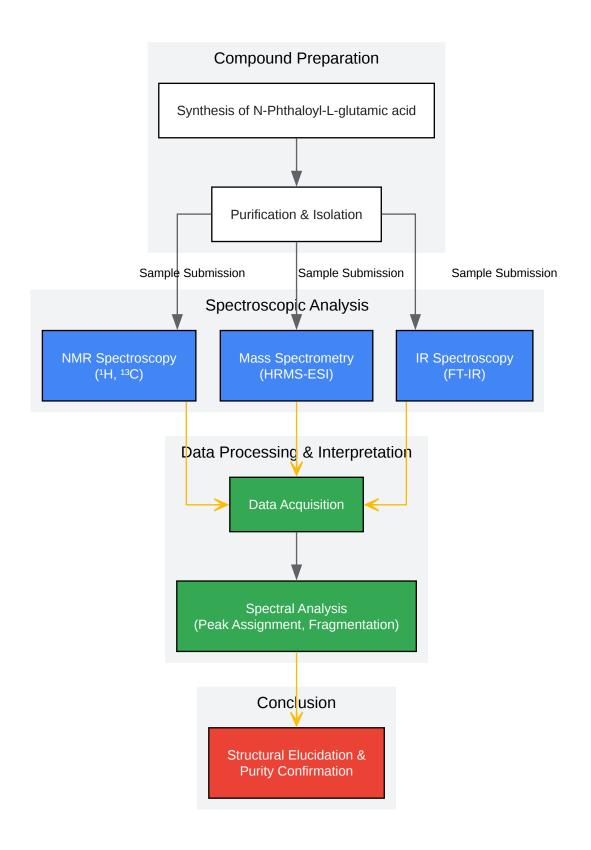
2.4 Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra were recorded on a Bruker Tensor 27 or Bruker Vector 22 spectrometer.[2][3] Samples were prepared as potassium bromide (KBr) pellets, a common technique for solid-state IR analysis.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **N-Phthaloyl-L-glutamic acid**.





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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

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